Cas no 3921-70-8 ((+)-Balfourodin)

(+)-Balfourodin structure
(+)-Balfourodin structure
Productnaam:(+)-Balfourodin
CAS-nummer:3921-70-8
MF:C16H19NO4
MW:289.32636475563
CID:2044435
PubChem ID:206269

(+)-Balfourodin Chemische en fysische eigenschappen

Naam en identificatie

    • (+)-Balfourodin
    • (+-) Balfourodin
    • (+-)-Balfourodin
    • (+-)-balfourodine
    • (+/-)-balfourodine
    • (-)-Balfourodin
    • (S)-2-(1-hydroxy-1-methyl-ethyl)-8-methoxy-9-methyl-3,9-dihydro-2H-furo[2,3-b]quinolin-4-one
    • (S)-2-(alpha-Hydroxy-isopropyl)-8-methoxy-9-methyl-3,9-dihydro-2H-furo[2,3-b]chinolin-4-on
    • (S)-2-(alpha-hydroxy-isopropyl)-8-methoxy-9-methyl-3,9-dihydro-2H-furo[2,3-b]quinolin-4-one
    • 2-(1-hydroxy-1-methyl-ethyl)-8-methoxy-9-methyl-3,9-dihydro-2H-furo[2,3-b]quinolin-4-one
    • Balfourodin
    • balfourodine
    • 3,9-Dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methylfuro(2,3-b)quinolin-4(2H)-one
    • 2-(1-Hydroxy-1-methylethyl)-8-methoxy-9-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one #
    • VPNKCPHNFBSHAP-UHFFFAOYSA-N
    • Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl-
    • 47140-15-8
    • DTXSID70963754
    • 3921-70-8
    • Furo(2,3-b)quinolin-4(2H)-one, 3,9-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl-
    • 2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one
    • 2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one
    • Inchi: InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(18)9-6-5-7-11(20-4)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3
    • InChI-sleutel: VPNKCPHNFBSHAP-UHFFFAOYSA-N

Berekende eigenschappen

  • Exacte massa: 289.13140809Da
  • Monoisotopische massa: 289.13140809Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 2
  • Complexiteit: 485
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 59Ų

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